A Technical Guide to the Physicochemical Properties of Sodium Tetrachloroplatinate(II) Hydrate
A Technical Guide to the Physicochemical Properties of Sodium Tetrachloroplatinate(II) Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a pivotal inorganic compound, serving primarily as a precursor in the synthesis of platinum-based chemotherapeutic agents. Its distinct physicochemical properties, such as solubility, stability, and reactivity, are fundamental to its utility in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of these properties, outlines standard experimental methodologies for their determination, and explores the compound's critical role in the development of anticancer drugs.
Physicochemical Properties
Sodium tetrachloroplatinate(II) hydrate is a reddish-brown crystalline powder.[1] Its properties are crucial for its handling, storage, and application in synthetic chemistry. The compound is stable under normal conditions but should be stored at room temperature.[2][3]
Quantitative Data Summary
The key physicochemical properties of sodium tetrachloroplatinate(II) hydrate are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | Na₂[PtCl₄]·xH₂O | [1][4][5] |
| Molecular Weight | 382.87 g/mol (anhydrous) | [1][5][6] |
| ~400.89 g/mol (hydrated) | [2][4] | |
| Appearance | Reddish-brown powder/crystalline solid | [1][4][5] |
| Melting Point | 100 °C (Decomposition of hydrate) | [1][2][4] |
| Solubility | Soluble in water | [4][7][8] |
| CAS Number | 207683-21-4 (hydrate) | [1][2][5] |
| 10026-00-3 (anhydrous) | [7] | |
| Stability | Stable under normal conditions | [3] |
Applications in Drug Development
The primary application of sodium tetrachloroplatinate(II) hydrate in drug development is its role as a starting material for the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), carboplatin, and oxaliplatin.[9] These drugs are cornerstone treatments for a variety of cancers, including testicular, ovarian, bladder, and lung cancers.[4] Sodium tetrachloroplatinate(II) provides the square planar platinum(II) core that is essential for the therapeutic activity of these agents.
General Synthesis Pathway
The synthesis of platinum-based drugs like cisplatin from sodium tetrachloroplatinate(II) is a well-established process in medicinal chemistry. The general workflow involves ligand substitution reactions where the chloride ligands are replaced by other groups, such as ammonia (B1221849), to form the active pharmaceutical ingredient.
Caption: General synthesis workflow for platinum-based drugs.
Mechanism of Action
The anticancer activity of drugs derived from sodium tetrachloroplatinate(II) is primarily attributed to their ability to interfere with DNA replication in cancer cells.[4] After administration, the platinum complex enters the cell, where the lower intracellular chloride concentration facilitates the aquation of the complex. This activated aqua complex then binds to the N7 positions of purine (B94841) bases in DNA, forming intrastrand and interstrand crosslinks.[4][5] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[1][5]
Caption: Mechanism of action of platinum-based anticancer drugs.
Experimental Protocols
The determination of the physicochemical properties of sodium tetrachloroplatinate(II) hydrate relies on standard analytical techniques. The following sections detail the general methodologies.
Determination of Melting Point (Decomposition Temperature)
The reported melting point of 100 °C for the hydrate corresponds to the temperature at which it loses its waters of hydration.
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Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid. For a hydrate, this often corresponds to a decomposition event where water is driven off. Differential Scanning Calorimetry (DSC) is a modern, precise method.
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Methodology (Capillary Method):
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A small amount of finely powdered, dry sodium tetrachloroplatinate(II) hydrate is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected decomposition temperature.
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The temperature at which the solid is first observed to collapse or release water, and the temperature at which the sample becomes fully anhydrous (indicated by a color change or stabilization of the new solid form) are recorded as the decomposition range.
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Determination of Aqueous Solubility
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Principle: Solubility is quantified by determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
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Methodology (Gravimetric Method):
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An excess amount of sodium tetrachloroplatinate(II) hydrate is added to a known volume of deionized water in a sealed container.
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The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The solution is allowed to settle, and a known volume of the clear, supernatant liquid is carefully withdrawn using a filtered syringe to avoid collecting undissolved solid.
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The withdrawn aliquot is weighed, and then the water is evaporated by heating in a pre-weighed container.
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The mass of the remaining dry, anhydrous salt is determined.
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Solubility is calculated and typically expressed as grams of solute per 100 mL or 100 g of water.
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Synthesis of Cisplatin (Illustrative Protocol)
This protocol illustrates the use of sodium tetrachloroplatinate(II) as a precursor. A common method is the Dhara synthesis, which proceeds via an iodide intermediate to ensure the correct cis geometry.
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Principle: The synthesis involves a series of ligand substitution reactions, leveraging the trans effect to direct the incoming ligands to the desired positions.
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Methodology:
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Formation of Tetraiodoplatinate: Potassium tetrachloroplatinate(II) (often used interchangeably or prepared from the sodium salt) is treated with an excess of potassium iodide (KI) in an aqueous solution. This converts the [PtCl₄]²⁻ to [PtI₄]²⁻.
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Ammination: Aqueous ammonia is added to the solution of [PtI₄]²⁻. This results in the precipitation of yellow cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂].
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Removal of Iodide Ligands: The isolated cis-[Pt(NH₃)₂I₂] is suspended in water and treated with two equivalents of silver nitrate (B79036) (AgNO₃). Insoluble silver iodide (AgI) precipitates out.
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Formation of Cisplatin: The remaining aqueous solution contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. After filtering off the AgI, an excess of potassium chloride (KCl) or sodium chloride (NaCl) is added to the filtrate, causing the desired product, cis-diamminedichloroplatinum(II) (cisplatin), to precipitate as a yellow solid.[10][11]
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Purification: The crude cisplatin is then purified by recrystallization.
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Caption: Experimental workflow for cisplatin synthesis.
Conclusion
Sodium tetrachloroplatinate(II) hydrate is a compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties make it an ideal and reliable precursor for the synthesis of life-saving platinum-based anticancer drugs. A thorough understanding of its characteristics and the methodologies for their analysis is essential for researchers and professionals in the field of drug development and inorganic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 5. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
